molecular formula C21H22N4O3 B2693532 3-Methylbutyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 836625-33-3

3-Methylbutyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

Cat. No. B2693532
CAS RN: 836625-33-3
M. Wt: 378.432
InChI Key: WTFZYKUPPSDTQT-UHFFFAOYSA-N
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Description

3-Methylbutyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a chemical compound. The molecular formula is C21H22N4O3 . The average mass is 378.424 Da and the monoisotopic mass is 378.169189 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[3,2-b]quinoxaline ring, which is a bicyclic system containing a pyrrole ring fused to a quinoxaline ring . Attached to this ring system are a 3-methylbutyl group and a furan-2-ylmethyl group .

Scientific Research Applications

Synthetic Methods and Diversification A study developed a method for the selective chlorination of the C1–H bond in pyrrolo[1,2-a]quinoxalines, enhancing the diversification of these compounds. This process was compatible with various functional groups and heterocycles, including furan, demonstrating the adaptability of pyrrolo[1,2-a]quinoxalines in synthetic chemistry (Le et al., 2021).

Novel Synthesis Approaches Another research effort focused on the synthesis of pyrrolo[1,2-a]quinoxalines via an acid-promoted furan ring opening, followed by a reductive Paal-Knorr cyclization. This methodology highlights the synthetic accessibility of these structures from N-(furan-2-ylmethyl)-2-nitroanilines (Zelina et al., 2020).

Functionalization and Structural Diversity Research has also been conducted on the synthesis of fluorinated furo- and pyrrolo[3,4-b]quinoxaline 4,9-dioxides, illustrating the scope for introducing fluorine atoms into the quinoxaline core to modulate its properties for potential applications in material science and medicinal chemistry (Kotovskaya et al., 1999).

properties

IUPAC Name

3-methylbutyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-13(2)9-11-28-21(26)17-18-20(24-16-8-4-3-7-15(16)23-18)25(19(17)22)12-14-6-5-10-27-14/h3-8,10,13H,9,11-12,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFZYKUPPSDTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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